Cas no 2138342-81-9 (2-Pentynoic acid, 5-(2-methoxyethoxy)-)

2-Pentynoic acid, 5-(2-methoxyethoxy)- is a specialized alkyne-functionalized carboxylic acid derivative featuring a methoxyethoxy side chain. This compound is of interest in synthetic organic chemistry due to its dual functional groups, enabling its use as a versatile building block for heterocyclic synthesis, polymer modification, and pharmaceutical intermediates. The presence of the alkynyl group allows for click chemistry applications, while the ether linkage enhances solubility in polar organic solvents. Its structural features make it suitable for cross-coupling reactions and as a precursor for bioactive molecules. The compound is typically handled under controlled conditions due to its reactive nature.
2-Pentynoic acid, 5-(2-methoxyethoxy)- structure
2138342-81-9 structure
Product Name:2-Pentynoic acid, 5-(2-methoxyethoxy)-
CAS No:2138342-81-9
MF:C8H12O4
MW:172.178483009338
CID:5300595
Update Time:2025-08-05

2-Pentynoic acid, 5-(2-methoxyethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentynoic acid, 5-(2-methoxyethoxy)-
    • Inchi: 1S/C8H12O4/c1-11-6-7-12-5-3-2-4-8(9)10/h3,5-7H2,1H3,(H,9,10)
    • InChI Key: BIUDQMHOFABMCI-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C#CCCOCCOC

2-Pentynoic acid, 5-(2-methoxyethoxy)- Pricemore >>

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Additional information on 2-Pentynoic acid, 5-(2-methoxyethoxy)-

Comprehensive Overview of 2-Pentynoic acid, 5-(2-methoxyethoxy)- (CAS No. 2138342-81-9): Properties, Applications, and Industry Relevance

2-Pentynoic acid, 5-(2-methoxyethoxy)- (CAS No. 2138342-81-9) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This alkynoic acid derivative combines a pentynoic acid backbone with a 2-methoxyethoxy side chain, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for targeted therapies and bioconjugation strategies.

The compound's molecular structure (C8H12O4) features both alkyne and ether functional groups, making it valuable for click chemistry applications. Recent studies highlight its potential in developing PEGylated compounds, where the methoxyethoxy moiety enhances solubility—a critical factor in bioavailability optimization. Industry reports suggest growing demand for such functionalized alkynes in ADC (antibody-drug conjugate) development and small-molecule probes for diagnostic imaging.

From a synthesis perspective, 2-Pentynoic acid, 5-(2-methoxyethoxy)- demonstrates remarkable stability under various reaction conditions. Its thermal properties and solubility profile (soluble in most polar organic solvents) make it suitable for microwave-assisted chemistry and flow reactor systems—key trends in modern green chemistry initiatives. Analytical data confirms high purity levels achievable through column chromatography, meeting stringent requirements for GMP-grade intermediates.

Market analysts note increased patent filings incorporating this compound, particularly in oncological therapeutics and neurological disorder research. The methoxyethoxy tail provides improved blood-brain barrier penetration compared to simpler alkynoic acids—a property driving innovation in CNS-targeted drugs. Furthermore, its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) positions it as a valuable tool for biomarker development and proteomics research.

Quality control protocols for CAS 2138342-81-9 typically involve HPLC-UV analysis and mass spectrometry verification. Storage recommendations emphasize protection from moisture at 2-8°C to maintain stability. Current Good Manufacturing Practice (cGMP) standards apply to its production when intended for pharmaceutical applications, with strict controls on residual solvents and heavy metal content.

Emerging applications include its use in polymer chemistry for creating functionalized materials with tailored properties. The compound's dual functionality enables crosslinking reactions in hydrogel development—an area experiencing rapid growth in tissue engineering and drug delivery systems. Recent publications demonstrate its utility in designing stimuli-responsive materials for controlled release formulations.

For researchers sourcing 5-(2-methoxyethoxy)-2-pentynoic acid, technical specifications should include NMR characterization data (proton and carbon-13 spectra) and FTIR profiles confirming the alkyne stretch at ~2120 cm-1. Leading suppliers provide certificates of analysis detailing chromatographic purity (>98%) and structural confirmation through X-ray crystallography when available. Proper handling requires standard laboratory PPE, though the compound shows low acute toxicity in preliminary safety assessments.

The future outlook for 2-Pentynoic acid, 5-(2-methoxyethoxy)- appears promising as precision medicine advances drive demand for specialized chemical tools. Its compatibility with high-throughput screening platforms and combinatorial chemistry approaches aligns with current drug discovery paradigms. Ongoing research explores its potential in catalytic asymmetric synthesis and as a ligand in transition metal complexes for novel reaction development.

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